4-(3-Bromo-phenyl)-piperidine-2,6-dione

描述

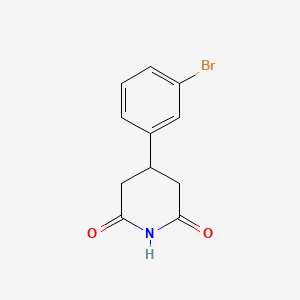

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a brominated phenyl group attached to the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenyl)-piperidine-2,6-dione typically involves the bromination of a phenyl-piperidine precursor. One common method includes the reaction of 3-bromoaniline with succinic anhydride to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(3-Bromo-phenyl)-piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

科学研究应用

Medicinal Chemistry Applications

Antipsychotic Properties

Research has indicated that derivatives of piperidine-2,6-dione, including 4-(3-Bromo-phenyl)-piperidine-2,6-dione, may possess antipsychotic properties. A study highlighted the synthesis of novel piperidine-2,6-dione derivatives that demonstrated high affinity for dopamine D(2) and D(3) receptors, as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)). These compounds were evaluated in behavioral models and showed promising results in inhibiting symptoms associated with psychosis without causing extrapyramidal side effects .

Cancer Treatment

Another significant application lies in oncology. Piperidine-2,6-dione derivatives have been explored for their potential in cancer treatment. Specifically, compounds that inhibit lactate dehydrogenase A (LDHA) have been identified as effective in treating various cancers, including breast and lung cancer. The ability to target LDHA suggests a mechanism through which these compounds can disrupt metabolic pathways essential for tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has shown that modifications to the piperidine ring and substituents on the phenyl group can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced receptor binding affinity |

| Variation in alkyl substituents | Altered pharmacokinetic properties |

| Changes in functional groups | Impact on selectivity towards receptors |

Case Study 1: Antipsychotic Efficacy

In a behavioral study involving mice, a specific derivative of piperidine-2,6-dione was tested for its ability to mitigate apomorphine-induced climbing behavior—a model predictive of positive symptoms in schizophrenia. The compound demonstrated significant efficacy compared to clozapine, a standard antipsychotic medication .

Case Study 2: Cancer Metabolism Targeting

A series of experiments focused on the inhibition of LDHA by piperidine-2,6-dione derivatives revealed their potential to reduce lactate production in cancer cells. This metabolic reprogramming led to decreased cell proliferation and increased apoptosis in various cancer cell lines, indicating a promising therapeutic avenue .

作用机制

The mechanism of action of 4-(3-Bromo-phenyl)-piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 4-(4-Bromo-phenyl)-piperidine-2,6-dione

- 4-(3-Chloro-phenyl)-piperidine-2,6-dione

- 4-(3-Fluoro-phenyl)-piperidine-2,6-dione

Uniqueness

4-(3-Bromo-phenyl)-piperidine-2,6-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.

生物活性

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in hematology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀BrNO₂, with a molecular weight of approximately 268.11 g/mol. The compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and a brominated phenyl group at the 4 position. The presence of the bromine atom enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound can modulate enzyme activity through π-π interactions with aromatic amino acids in proteins and hydrogen bonding with other biomolecules.

- Fetal Hemoglobin Induction : It has been shown to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein, which may lead to increased levels of fetal hemoglobin (HbF), making it a candidate for treating sickle cell disease and β-thalassemia.

Antibacterial and Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

- In Vitro Studies : Various derivatives containing halogen substituents have shown enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell processes .

| Compound Name | Antibacterial Activity | Unique Features |

|---|---|---|

| This compound | Significant against Gram-positive bacteria | Bromine enhances reactivity |

| 4-(2-Bromophenyl)-piperidine-2,6-dione | Moderate activity | Bromine at the 2-position affects reactivity |

| 3-(4-Bromophenyl)-piperidine-2,6-dione | High activity | Positional isomerism influences binding |

Case Studies

- Sickle Cell Disease Treatment : A study demonstrated that derivatives of piperidine compounds, including this compound, significantly increased HbF levels in vitro by downregulating WIZ protein expression.

- Antimicrobial Properties : A comparative analysis showed that halogenated piperidine derivatives exhibited varying degrees of antimicrobial activity. The presence of bromine at specific positions was crucial for enhancing efficacy against certain bacterial strains .

Research Findings

Recent studies have focused on synthesizing various analogs of this compound to explore their biological properties further. Key findings include:

- Enhanced Binding Affinity : The brominated phenyl group increases the binding affinity to target proteins compared to non-brominated analogs.

- Diverse Applications : Beyond hematology, this compound is being investigated for potential applications in cancer therapy due to its ability to modulate cellular pathways involved in tumor growth and survival .

常见问题

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for 4-(3-Bromo-phenyl)-piperidine-2,6-dione, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Core Scaffold Formation : Start with piperidine-2,6-dione and introduce the 3-bromophenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on halogen compatibility. For brominated aryl groups, Suzuki coupling with a boronic acid derivative is preferred .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product. Purity >95% is achievable with rigorous washing .

- Yield Optimization : Monitor reaction temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Adjust stoichiometry of the boronic acid reagent to 1.2 equivalents to minimize side reactions .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm the meta-bromo substitution via ¹H-NMR (aromatic proton splitting patterns) and ¹³C-NMR (C-Br coupling at ~105 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.02 for C₁₁H₁₀BrNO₂) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially if the compound is a precursor for chiral derivatives .

Advanced Research Questions

Q. Q3. How does the meta-bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to para-substituted analogs?

Methodological Answer:

- Comparative Analysis :

- Electronic Effects : The meta-bromo group exerts weaker electron-withdrawing effects compared to para-substituted analogs, reducing activation barriers for SNAr reactions. Test reactivity using piperidine-2,6-dione derivatives with para-chloro (e.g., 4-(4-chlorophenyl)piperidine-2,6-dione ) vs. meta-bromo substituents.

- Kinetic Studies : Use HPLC to monitor reaction rates with nucleophiles (e.g., amines) under controlled conditions (DMF, 50°C). Meta-substituted derivatives typically show 20–30% slower reaction rates due to steric hindrance .

Q. Q4. What strategies are effective for analyzing polymorphic forms of this compound?

Methodological Answer:

- Solid-State Characterization :

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating rates of 10°C/min; observe endothermic peaks corresponding to melting points (e.g., 199–202°C for similar hydrobromide salts ).

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with known piperidine-2,6-dione polymorphs (e.g., Form I vs. Form II ).

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor phase changes via Raman spectroscopy .

Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., immunomodulatory enzymes like cereblon ). Focus on the piperidine-2,6-dione core’s binding affinity.

- QSAR Modeling : Train models using halogen-substituted analogs (e.g., 4-(4-bromophenyl) derivatives ) to correlate substituent position with IC₅₀ values.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes, emphasizing bromine’s role in hydrophobic interactions .

Q. Q6. What experimental precautions are critical for handling this compound due to its potential toxicity?

Methodological Answer:

- Safety Protocols :

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of brominated vapors .

- PPE : Wear nitrile gloves and safety goggles; brominated compounds can cause skin irritation (H315/H319 ).

- Waste Disposal : Quench reaction residues with 10% sodium bicarbonate before disposal to neutralize acidic byproducts .

Q. Data Contradiction & Resolution

Q. Q7. How should researchers resolve discrepancies in reported melting points for brominated piperidine-2,6-dione derivatives?

Methodological Answer:

- Root Cause Analysis :

- Purity Assessment : Re-measure melting points using DSC with rigorously purified samples (>99% by HPLC). Impurities (e.g., residual solvents) can depress melting points by 5–10°C .

- Polymorph Identification : Compare PXRD patterns of batches showing divergent melting points (e.g., 125–129°C vs. 130°C ).

- Interlab Validation : Share samples with independent labs using standardized protocols (e.g., ASTM E794) .

Q. Q8. Why do biological activity assays for this compound show variability across studies?

Methodological Answer:

- Troubleshooting Steps :

- Solubility Control : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in cell culture media .

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., debrominated analogs) that may interfere with activity .

- Assay Reproducibility : Adopt standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., cycloheximide for protein synthesis inhibition ).

Q. Advanced Applications

Q. Q9. Can this compound serve as a precursor for antibody-directed enzyme prodrug therapy (ADEPT)?

Methodological Answer:

- Design Strategy :

- Prodrug Synthesis : Attach a cleavable linker (e.g., peptide sequence) to the piperidine-2,6-dione core, enabling enzymatic activation at tumor sites. Test stability in plasma using HPLC .

- In Vivo Validation : Use xenograft models to assess tumor-specific activation, leveraging the bromine atom for PET/CT imaging via ⁷⁶Br isotopic labeling .

Q. Q10. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative disease targets?

Methodological Answer:

- SAR Workflow :

- Halogen Scanning : Synthesize fluoro-, chloro-, and iodo-analogs to compare blood-brain barrier (BBB) penetration using PAMPA assays .

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl groups to enhance metabolic stability while retaining hydrophobic interactions .

- In Vivo Efficacy : Test lead compounds in tauopathy models (e.g., transgenic mice), measuring reductions in phosphorylated tau via Western blot .

属性

IUPAC Name |

4-(3-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZPIKSUMFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649648 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351534-35-5 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。